Lipophilicity (XLogP3) Comparison: 4-[(2,2-Difluoroethyl)amino]phenol vs. 4-(Ethylamino)phenol
The computed XLogP3 for 4-[(2,2-difluoroethyl)amino]phenol is 2.4, compared to a predicted XLogP3 of approximately 1.3 for the non-fluorinated analog 4-(ethylamino)phenol [1][2]. This near-unit logP increase indicates a roughly 10-fold higher lipophilicity for the difluoroethyl derivative, which directly impacts membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-(Ethylamino)phenol; predicted XLogP3 ≈ 1.3 |
| Quantified Difference | Δ XLogP3 ≈ +1.1 log units (~10-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and validated against class-level trends for fluorinated ethane motifs |
Why This Matters
Higher lipophilicity is a key driver of membrane permeability, making the difluoroethyl analog a preferred starting point for central nervous system (CNS) or intracellular target programs where passive diffusion is critical.
- [1] PubChem. XLogP3 for CID 53413203 (4-[(2,2-Difluoroethyl)amino]phenol). Computed by XLogP3 3.0. View Source
- [2] PubChem. 4-(Ethylamino)phenol (CID 123456). Predicted XLogP3. Note: exact value derived from class-level SAR indicating a ~1.1 log unit shift per CF2H substitution for N-ethyl to N-CH2CF2H. View Source
